molecular formula C14H16N2 B8433889 (4-Aminomethylphenyl)-benzylamine

(4-Aminomethylphenyl)-benzylamine

Cat. No.: B8433889
M. Wt: 212.29 g/mol
InChI Key: FYEOUJROHJHQLZ-UHFFFAOYSA-N
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Description

(4-Aminomethylphenyl)-benzylamine is a benzylamine derivative featuring an additional aminomethyl group at the para position of the benzylamine aromatic ring. Notably, derivatives of this compound, such as 1-[(4-aminomethylphenyl)azo]-2-naphthol hydrochloride, have demonstrated superior substrate efficiency for serum monoamine oxidase (MAO) compared to unmodified benzylamine, as shown in clinical studies . This improvement is attributed to the enhanced electronic conjugation and steric accessibility of the aminomethyl group, which facilitates enzyme binding and catalytic oxidation.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(aminomethyl)-N-benzylaniline

InChI

InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2

InChI Key

FYEOUJROHJHQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
(4-Aminomethylphenyl)-benzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in developing drugs targeting neurological disorders and other conditions. For instance, it has been noted for its role in synthesizing compounds that exhibit acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease .

Antiviral Agents
Recent studies have highlighted the efficacy of this compound derivatives as potent inhibitors against viral infections, particularly Ebola and Marburg viruses. These compounds have shown promising results in inhibiting viral entry mechanisms, making them candidates for further development as antiviral therapeutics . The compound CBS1118, a derivative of 4-(aminomethyl)benzamide, has demonstrated effective antiviral activity with EC50 values below 10 μM against both viruses .

Enzyme Inhibition
Research indicates that this compound and its analogs can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation; thus, their inhibition can lead to therapeutic effects in neurodegenerative diseases . The compound's structure allows it to interact effectively with the active sites of these enzymes, enhancing its potential as a treatment option.

Antitumor Activity
Studies have also reported the antitumor properties of benzylamine derivatives, including this compound. In vivo experiments have shown that these compounds can induce apoptosis in various cancer cell lines, including melanoma. This suggests their potential application in cancer therapy .

Synthesis and Optimization

Synthetic Routes
The synthesis of this compound involves several methods that prioritize yield and purity. Innovative synthetic routes have been developed to enhance the efficiency of producing this compound while minimizing costs . For example, a new synthesis method involving chiral amines has been introduced to produce high yields with excellent stereoselectivity.

Case Studies

Study Focus Findings
Study on Antiviral ActivityEvaluation of 4-(aminomethyl)benzamide derivativesIdentified compounds with EC50 < 10 μM against Ebola and Marburg viruses .
Enzyme Inhibition StudyAcetylcholinesterase inhibitorsCompounds derived from this compound showed significant inhibition with IC50 values indicating potency .
Antitumor Activity ResearchEffects on melanoma cellsDemonstrated cytotoxic effects on human melanoma cell lines, indicating potential for cancer treatment .

Chemical Reactions Analysis

3.1. Amide Formation

Amines like (4-aminomethylphenyl)-benzylamine can react with acid chlorides to form amides. This reaction is a common method for introducing functional groups into molecules.

Reaction Mechanism:

  • Nucleophilic Attack : The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride.

  • Formation of Tetrahedral Intermediate : This leads to the formation of a tetrahedral intermediate.

  • Elimination of Chloride : The chloride ion is eliminated, forming the amide.

3.2. Alkylation Reactions

Amines can undergo alkylation reactions, where an alkyl group is introduced to the nitrogen atom. This can be achieved using alkyl halides in the presence of a base.

Reaction Conditions:

  • Solvent : Typically performed in solvents like dichloromethane or tetrahydrofuran.

  • Base : Triethylamine or sodium hydroxide can be used to facilitate the reaction.

Data and Research Findings

While specific data on this compound is limited, related compounds have been extensively studied. The following table summarizes some general reaction conditions and yields for similar compounds:

Reaction Type Conditions Yield Product
Boc ProtectionCH2Cl2, 20℃, 48h99%tert-Butyl carbamate
Amide FormationTHF, 0℃ to r.t.VariableAmide derivatives
AlkylationDCM, r.t., baseVariableAlkylated amines

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzylamine vs. Aniline Derivatives

Benzylamine derivatives, including (4-Aminomethylphenyl)-benzylamine, exhibit distinct biological activities compared to aniline analogs. In cytotoxicity assays against cancer cell lines, benzylamine derivatives (e.g., 3a, 4a) showed significantly reduced activity compared to aniline derivatives (e.g., 4f, 4h) due to the absence of direct conjugation between the amino group and the aromatic ring. For instance:

Compound Substituent Cytotoxic Activity (IC₅₀, μM) Reference
4f (Aniline-F) –F (para) 0.45
4a (Benzylamine) Unsubstituted >10.0

The electronegative fluorine atom in aniline derivatives stabilizes the aromatic system, enhancing interactions with cellular targets. In contrast, the methylene spacer in benzylamine disrupts resonance, reducing potency .

Substituted Benzylamines: Electronic Effects

Electron-withdrawing groups (EWGs) on the benzylamine ring significantly modulate receptor affinity. For example, in adenosine A₂A receptor antagonists, CF₃-substituted benzylamine derivatives exhibited the highest binding affinity (IC₅₀ = 8 nM), outperforming di-F, Me, and unsubstituted analogs:

Substituent Binding Affinity (hA₂A, IC₅₀)
CF₃ 8 nM
di-F 15 nM
H (control) >100 nM

The CF₃ group enhances lipophilicity and dipole interactions, optimizing receptor binding. This trend underscores the importance of EWGs in improving pharmacokinetic profiles for CNS-targeted drugs .

Chain Length and Bioactivity: Benzylamine vs. Phenethylamine

Increasing the carbon spacer between the aromatic ring and amine group impacts both activity and cytotoxicity. Phenethylamine derivatives (e.g., 17aa, IC₉₀ = 0.63 μM) demonstrated superior antitubercular activity and lower cytotoxicity compared to benzylamine analogs (e.g., 17z, IC₉₀ = 2.4 μM):

Compound Structure Antitubercular IC₉₀ (μM) HepG2 Cytotoxicity (IC₅₀, μM)
17aa Phenethylamine 0.63 >100
17z 2-Methylbenzylamine 2.4 23

The extended alkyl chain in phenethylamine likely improves membrane permeability and reduces off-target interactions .

Physicochemical Properties: Basicity and Solubility

The pKa and logD (octanol/water partition coefficient) of benzylamine derivatives influence their bioavailability. Benzylamine has a pKa of ~9.3, leading to near-complete protonation at physiological pH (7.4), which reduces its logD and limits passive diffusion. Modifications such as the para-aminomethyl group in this compound may lower the pKa, altering ionization and solubility:

Compound Predicted pKa LogD (pH 7.4)
Benzylamine 9.30 -0.87
Aniline 4.60 1.02
This compound* ~8.50* -0.35*

*Estimated based on structural analogs.

Q & A

Q. What are the recommended methods for synthesizing (4-Aminomethylphenyl)-benzylamine with high purity?

To optimize purity, use a molar excess of benzylamine (e.g., 50-fold) during reactions with epoxide-functionalized copolymers to minimize crosslinking . For direct synthesis, the reaction of benzyl chloride with ammonia or hexamethylenetetramine is standard, but yields improve with controlled temperature (30–34°C) and excess ammonia (20:1 molar ratio) to suppress secondary amine formation . Distillation under atmospheric pressure (185–192°C) further refines the product .

Q. How can crosslinking be minimized during copolymer functionalization using this compound?

Crosslinking arises from secondary amine/epoxy group interactions. Use a high [amine]/[epoxy] molar ratio (e.g., 50:1) to suppress inter-chain reactions. GPC data show that excess benzylamine reduces polydispersity (e.g., Mw/MnM_w/M_n decreases from 1.79 to 1.31 with 50-fold excess) and minimizes high molecular weight shoulders in copolymer nanoparticles .

Q. What analytical techniques are effective for characterizing this compound derivatives?

  • NMR : Limited for direct derivatization assessment due to signal overlap but useful for monitoring polymerization (e.g., CH2_2 signals from benzylamine in poly(ester amides)) .
  • GPC : Critical for analyzing molecular weight distribution and crosslinking in copolymers (e.g., MnM_n shifts from 24,900 to 23,100 with excess amine) .
  • ReactIR Spectroscopy : Resolves reaction mechanisms (e.g., 1,2- vs. 1,4-addition pathways in amine-aldehyde reactions) .

Q. What physicochemical properties are critical for research applications of this compound?

  • Solubility : Aqueous solubility correlates with substituent van der Waals volumes and partition coefficients (log PP) .
  • Basicity : Benzylamine’s pKa (~9.3) is higher than acetamide but lower than ethylamine due to resonance stabilization .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction mechanisms involving this compound?

Contradictory pathways (e.g., 1,2- vs. 1,4-addition) are resolved via multimodal analysis:

  • ReactIR Spectroscopy : Identifies exclusive 1,2-addition in crotonaldehyde vs. 1,4-addition in methyl vinyl ketone .
  • DFT Calculations : Predicts thermodynamic favorability of pathways, validated by NMR kinetics .

Q. What methodologies analyze the binding affinity of this compound to biological targets?

  • Hyperpolarized NMR : Measures ligand-protein binding via relaxation rate constants (R2,obsR_{2,obs}). Benzylamine exhibits higher R2,obsR_{2,obs} than benzamidine due to stronger binding, validated via competitive assays .
  • QSAR Modeling : Correlates para-substituent van der Waals volumes (VwV_w) with binding affinities to monoamine oxidase mutants (e.g., Ser209Ala/Ser209Glu) .

Q. How do molar ratios of amine/epoxy groups influence molecular weight distribution in polymer synthesis?

[Amine]/[Epoxy] RatioMnM_nMw/MnM_w/M_n
1:124,9001.79
50:123,1001.31
Excess amine reduces crosslinking, evidenced by GPC shoulder reduction and lower polydispersity .

Q. How are thermodynamic models like ENRTL applied to study CO2_22​ absorption in this compound solutions?

Vapor-liquid equilibrium (VLE) data for CO2_2 in benzylamine are modeled using the ENRTL equation, incorporating activity coefficients and temperature-dependent parameters. Experimental validation confirms model accuracy for industrial CO2_2 capture optimization .

Q. How does QSAR analysis optimize the bioactivity of this compound derivatives?

Linear correlations between para-substituent VwV_w and binding affinities guide substituent selection. For example, bulky groups enhance MAO-A inhibition, while smaller groups favor solubility .

Q. What experimental approaches validate simulated ion migration behavior in electrophoretic studies?

  • Simul 5 Software : Predicts ion migration in discontinuous buffers (e.g., benzylamine migration toward the cathode at pH 3.7) .
  • Capillary Electrophoresis : Experimental results after 600 sec voltage application match simulations, confirming predictive accuracy for buffer design .

Data Contradiction Analysis

Example : Conflicting reports on crosslinking in copolymer functionalization.

  • Contradiction : Low amine ratios cause high polydispersity (Mw/Mn=1.79M_w/M_n = 1.79) due to crosslinking .
  • Resolution : Systematic use of excess amine (50:1 ratio) suppresses secondary reactions, validated by GPC and NMR .

Key Safety Notes

  • Handling : Classified as a Dangerous Good; follow SDS protocols for storage and disposal .
  • Degradation : Biologically degraded by monoamine oxidase B to benzaldehyde; incineration with scrubbers is recommended for waste treatment .

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